Isrib

Vue d'ensemble

Description

C'est un puissant inhibiteur de la réponse intégrée au stress (ISR), un mécanisme cellulaire activé par divers stress tels que l'hypoxie, la privation en acides aminés et les infections virales . ISRIB (isomère trans) a montré un potentiel dans les applications thérapeutiques pour les maladies neurodégénératives, le cancer et les troubles métaboliques .

Applications De Recherche Scientifique

ISRIB (trans-isomer) has a wide range of scientific research applications:

Chemistry: Used as a tool to study the integrated stress response and its regulation.

Biology: Investigated for its role in modulating protein synthesis and cellular stress responses.

Medicine: Potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease, as well as in cancer treatment

In Vivo

Isrib has been used in vivo to study the effects of gene expression and protein synthesis. Studies have shown that this compound can inhibit the expression of certain genes and proteins in a variety of organisms. For example, this compound has been used to study the effects of gene expression on the development of cancer in mice.

In Vitro

Isrib has also been used in vitro to study the effects of gene expression and protein synthesis. This compound has been used to study the effects of gene expression on cell growth, differentiation, and apoptosis. In addition, this compound has been used to study the effects of protein synthesis on cell signaling pathways.

Mécanisme D'action

ISRIB (trans-isomer) exerts its effects by binding to the active structure of the translation initiation factor eIF2B. This binding prevents structural changes of eIF2B due to phosphorylated eIF2, which is produced in a stress environment. By stabilizing the active form of eIF2B, this compound effectively suppresses the progression of the integrated stress response pathway . This mechanism allows this compound to restore normal protein synthesis in cells under stress, thereby reversing the effects of cellular stress responses .

Activité Biologique

Isrib has been shown to have a variety of biological activities. Studies have shown that this compound can inhibit the expression of certain genes and proteins in a variety of organisms. In addition, this compound has been shown to inhibit cell proliferation and induce apoptosis in certain cell types.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can inhibit the expression of certain genes and proteins in a variety of organisms. In addition, this compound has been shown to inhibit cell proliferation and induce apoptosis in certain cell types. This compound has also been shown to modulate signaling pathways and affect the production of certain hormones and growth factors.

Avantages Et Limitations Des Expériences En Laboratoire

Isrib has several advantages for use in laboratory experiments. This compound is a small molecule that is easy to synthesize and can be stored for long periods of time. In addition, this compound has been shown to have a variety of biological activities, making it useful for studying gene expression and protein synthesis. However, this compound has several limitations. This compound is not selective and can interact with other proteins, which can affect the results of experiments. In addition, this compound is not always effective in all cell types, which can limit its usefulness in some experiments.

Orientations Futures

The future of Isrib research is promising. There are several potential future directions for this compound research. These include:

1. Further studies on the mechanism of action of this compound, including the development of more selective inhibitors.

2. Studies on the effects of this compound on other cellular processes, such as cell differentiation and apoptosis.

3. Development of this compound-based therapeutics for the treatment of diseases and disorders.

4. Development of this compound-based tools for studying gene expression and protein synthesis.

5. Studies on the effects of this compound on other organisms, such as plants and bacteria.

6. Development of this compound-based tools for drug discovery and development.

7. Studies on the effects of this compound on the immune system.

8. Development of this compound-based tools for studying epigenetic processes.

9. Studies on the effects of this compound on the gut microbiome.

10. Development of this compound-based tools for studying the effects of environmental pollutants on gene expression and protein synthesis.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

ISRIB interacts with the eukaryotic translation initiation factor alpha (eIF2α), a major translational control point. The integrated stress response phosphorylates eIF2α, inhibiting nucleotide exchange by eIF2B . This compound reverses the effects of eIF2α phosphorylation on translation and stress granule assembly .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It makes cells resistant to the effects of eIF2α phosphorylation and enhances long-term memory in rodents . It also blocks eIF2α phosphorylation-induced stress granule (SG) formation .

Molecular Mechanism

This compound exerts its effects at the molecular level by stabilizing activated eIF2B dimers, rendering them resistant to dissociation of eIF2B1 in high-salt buffers . This action substantially reverses the translational effects elicited by phosphorylation of eIF2α .

Temporal Effects in Laboratory Settings

It has been observed that this compound induces no major changes in translation or mRNA levels in unstressed cells .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been found to enhance cognitive function in rodents .

Metabolic Pathways

This compound is involved in the integrated stress response pathway, interacting with eIF2α and eIF2B

Méthodes De Préparation

La synthèse de l'ISRIB (isomère trans) implique une réaction organique en plusieurs étapes qui commence par la construction de son squelette central. La transformation essentielle dans ce processus est la formation d'un centre asymétrique, garantissant la configuration trans de la molécule. Ceci est généralement réalisé par un processus catalytique sélectif, qui permet un stéréocontrôle élevé et donne l'isomère souhaité avec une pureté significative .

Analyse Des Réactions Chimiques

L'ISRIB (isomère trans) subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, bien que les études détaillées sur les produits d'oxydation soient limitées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'this compound, modifiant potentiellement son activité biologique.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'hydrogénation catalytique pour la réduction et les agents d'halogénation pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

L'this compound (isomère trans) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier la réponse intégrée au stress et sa régulation.

Biologie : Étudié pour son rôle dans la modulation de la synthèse des protéines et des réponses cellulaires au stress.

Médecine : Applications thérapeutiques potentielles dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson, ainsi que dans le traitement du cancer

Mécanisme d'action

L'this compound (isomère trans) exerce ses effets en se liant à la structure active du facteur d'initiation de la traduction eIF2B. Cette liaison empêche les changements structurels de l'eIF2B dus à l'eIF2 phosphorylé, qui est produit dans un environnement stressant. En stabilisant la forme active de l'eIF2B, l'this compound supprime efficacement la progression de la voie de réponse intégrée au stress . Ce mécanisme permet à l'this compound de restaurer la synthèse normale des protéines dans les cellules en état de stress, inversant ainsi les effets des réponses cellulaires au stress .

Comparaison Avec Des Composés Similaires

L'ISRIB (isomère trans) est unique en son genre par sa capacité à inhiber sélectivement la réponse intégrée au stress. Des composés similaires incluent :

L'this compound (isomère trans) se distingue par sa forte puissance et sa spécificité dans la modulation de la réponse intégrée au stress, ce qui en fait un outil précieux à la fois dans la recherche et dans les applications thérapeutiques potentielles .

Propriétés

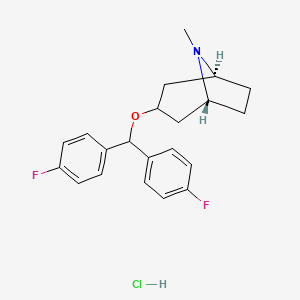

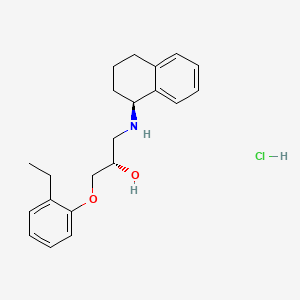

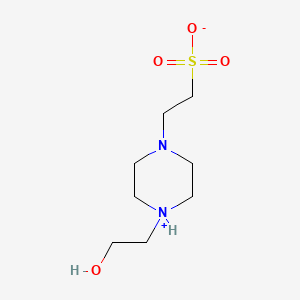

IUPAC Name |

2-(4-chlorophenoxy)-N-[4-[[2-(4-chlorophenoxy)acetyl]amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O4/c23-15-1-9-19(10-2-15)29-13-21(27)25-17-5-7-18(8-6-17)26-22(28)14-30-20-11-3-16(24)4-12-20/h1-4,9-12,17-18H,5-8,13-14H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMCDHQPXTGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045380 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597403-47-8 | |

| Record name | N,N′-trans-1,4-Cyclohexanediylbis[2-(4-chlorophenoxy)acetamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

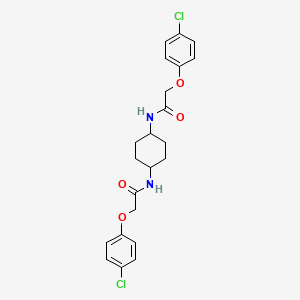

![3alpha-[(4-Chlorophenyl)phenylmethoxy]tropane hydrochloride](/img/structure/B1663676.png)